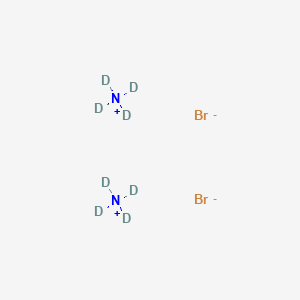

Ammonium bromide ((ND4)Br) (6CI,8CI,9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ammonium bromide, with the chemical formula NH4Br, is an inorganic compound that forms the ammonium salt of hydrobromic acid. It appears as colorless crystals or a white crystalline powder and is highly soluble in water. This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the air. Ammonium bromide is used in various applications, including photography, fireproofing, and as a corrosion inhibitor .

Synthetic Routes and Reaction Conditions:

-

Direct Reaction of Hydrogen Bromide and Ammonia: The most common method involves the direct reaction of hydrogen bromide (HBr) with ammonia (NH3). The chemical equation for this process is: [ \text{NH}_3 + \text{HBr} \rightarrow \text{NH}_4\text{Br} ] This method is straightforward and efficient .

-

Reaction with Iron (II) or Iron (III) Bromide: Another method involves the reaction of ammonia with iron (II) bromide (FeBr2) or iron (III) bromide (FeBr3). The chemical equation for this process is: [ 2\text{NH}_3 + \text{FeBr}_2 + 2\text{H}_2\text{O} \rightarrow 2\text{NH}_4\text{Br} + \text{Fe(OH)}_2 ] This method offers advantages in terms of yield and purity .

Industrial Production Methods:

- The industrial production of ammonium bromide typically follows the direct reaction method due to its simplicity and efficiency. The reaction is carried out in controlled conditions to ensure high purity and yield .

Types of Reactions:

-

Dissociation in Water: Ammonium bromide dissociates in water to form ammonium ions (NH4+) and bromide ions (Br-): [ \text{NH}_4\text{Br} \rightarrow \text{NH}_4^+ + \text{Br}^- ] This makes it a strong electrolyte .

-

Thermal Decomposition: When heated, ammonium bromide decomposes to form ammonia (NH3) and hydrogen bromide (HBr): [ \text{NH}_4\text{Br} \rightarrow \text{NH}_3 + \text{HBr} ] This reaction occurs at elevated temperatures .

Common Reagents and Conditions:

Strong Bases: Ammonium bromide reacts with strong bases to form ammonia and water. For example, with sodium hydroxide (NaOH): [ \text{NH}_4\text{Br} + \text{NaOH} \rightarrow \text{NH}_3 + \text{H}_2\text{O} + \text{NaBr} ]

Major Products:

Scientific Research Applications

Ammonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ammonium bromide exerts its effects involves the dissociation of the compound into ammonium and bromide ions. The ammonium ion can participate in various biochemical pathways, while the bromide ion can act as a nucleophile in chemical reactions. In biological systems, the bromide ion can replace chloride ions in certain enzymes, affecting their activity .

Comparison with Similar Compounds

Ammonium Chloride (NH4Cl): Similar to ammonium bromide, ammonium chloride is the ammonium salt of hydrochloric acid.

Ammonium Iodide (NH4I): This compound is the ammonium salt of hydroiodic acid and is used in photographic chemicals and as a source of iodine.

Sodium Bromide (NaBr): Sodium bromide is used in similar applications as ammonium bromide, including as a source of bromine in organic synthesis.

Uniqueness:

- Ammonium bromide is unique in its combination of properties, such as its high solubility in water and its ability to act as a source of both ammonium and bromide ions. This makes it particularly useful in applications requiring these specific ions .

Properties

Molecular Formula |

Br2H8N2 |

|---|---|

Molecular Weight |

203.93 g/mol |

IUPAC Name |

tetradeuterioazanium;dibromide |

InChI |

InChI=1S/2BrH.2H3N/h2*1H;2*1H3/i/hD8 |

InChI Key |

VFGVNLNBQPXBKA-KTOHAENGSA-N |

Isomeric SMILES |

[2H][N+]([2H])([2H])[2H].[2H][N+]([2H])([2H])[2H].[Br-].[Br-] |

Canonical SMILES |

[NH4+].[NH4+].[Br-].[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate](/img/structure/B12322332.png)

![oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate](/img/structure/B12322370.png)

![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(methylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12322376.png)

![3a,5a,8,8,11b,13a-Hexamethyl-1-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12322405.png)